3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine

Lipophilicity Polar surface area Permeability

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine (CAS 1007517-99-8; molecular formula C9H17N3, molecular weight 167.25) is a tertiary amine featuring a 3,5-dimethylpyrazole moiety linked to an N-methylpropan-1-amine chain. It belongs to the class of N-alkylpyrazole-propanamine derivatives widely used as building blocks in medicinal chemistry and chemical biology.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 1007517-99-8
Cat. No. B1289949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
CAS1007517-99-8
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCCNC)C
InChIInChI=1S/C9H17N3/c1-8-7-9(2)12(11-8)6-4-5-10-3/h7,10H,4-6H2,1-3H3
InChIKeyYXVLUSBODIHODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine (CAS 1007517-99-8): Physicochemical Identity and Compound Class Overview for Procurement Decisions


3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine (CAS 1007517-99-8; molecular formula C9H17N3, molecular weight 167.25) is a tertiary amine featuring a 3,5-dimethylpyrazole moiety linked to an N-methylpropan-1-amine chain . It belongs to the class of N-alkylpyrazole-propanamine derivatives widely used as building blocks in medicinal chemistry and chemical biology. The compound is commercially available as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals and maintains a catalog presence at multiple screening-compound suppliers . Its structural features—a lipophilic dimethylpyrazole head group, a three-carbon flexible linker, and a secondary N-methylamine terminus—confer a moderate calculated logP of 1.50 and a topological polar surface area of 29.85 Ų .

Why 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine Cannot Be Replaced by the Des-Methyl or 4-Yl Regioisomer Analog: Physicochemical and Procurement-Level Differentiation


Although several 3,5-dimethylpyrazole-propanamine analogs share the same pyrazole scaffold, they are not functionally interchangeable with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine (CAS 1007517-99-8). Quantitative differences in lipophilicity, polar surface area, physical state, and hydrogen-bonding capacity between this compound and its closest comparators—the primary amine analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine (CAS 62821-89-0) and the 4-yl regioisomer (CAS 936939-86-5)—produce measurable divergence in solubility, permeability, and handling properties that directly affect synthetic utility and screening outcomes . Furthermore, the target compound carries an explicit vendor disclaimer: Sigma-Aldrich provides this product as part of a collection of rare and unique chemicals without collecting analytical data, placing the burden of identity and purity verification squarely on the buyer . No primary literature reporting biological activity data exists for any of these closely related analogs, meaning that selection among them must be driven by precisely the physicochemical and procurement-level evidence documented below.

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine Versus Closest Analogs


Lipophilicity and Polarity Differentiation: N-Methyl Derivative vs. Primary Amine Analog (CAS 62821-89-0)

The N-methyl substitution on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine substantially alters the compound's physicochemical profile relative to the des-methyl primary amine analog. The target compound exhibits a calculated LogP of 1.50 and a topological polar surface area (tPSA) of 29.85 Ų . In contrast, the des-methyl comparator 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine displays an XLogP3 of 0.4 and a tPSA of 43.8 Ų . The N-methylation thus increases calculated lipophilicity by 1.1 log units and reduces tPSA by 13.95 Ų. This divergence is large enough to predict a meaningful difference in membrane permeability and CNS penetration potential, with the target compound falling closer to the favorable range for blood-brain barrier penetration (tPSA < 60–70 Ų, logP > 1) compared to its more polar primary amine cousin.

Lipophilicity Polar surface area Permeability Blood-brain barrier penetration prediction

Regioisomeric Attachment Point: 1-Yl vs. 4-Yl Substitution and Physicochemical Consequences

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine bears the propanamine chain at the pyrazole N1 position; its direct regioisomer carries the identical chain at the C4 position (CAS 936939-86-5). Both compounds share the identical molecular formula (C9H17N3) and molecular weight (167.25). However, the N1-substituted target compound is reported as a liquid at ambient temperature , whereas the 4-yl regioisomer is reported as a solid . This difference in physical state reflects altered intermolecular packing arising from the changed position of the alkylamine substituent on the pyrazole ring. Additionally, the extended analog N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1019130-43-8), which incorporates an additional N-methyl on the pyrazole ring, further shifts the calculated LogP to 0.28 and the physical form to solid , demonstrating that even minor modifications to the regioisomeric scaffold yield measurable, procurement-relevant differences in handling and physicochemical properties.

Regioisomerism Solubility Crystal engineering Physical form

Vendor Analytical Data Policy: Critical Procurement Risk Factor for AldrichCPR Compound 1007517-99-8

Sigma-Aldrich explicitly states for AldrichCPR product CBR00481 (CAS 1007517-99-8): 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final' . This contrasts with many research chemicals for which vendors provide certificates of analysis (CoA) including NMR, HPLC, or MS data. The absence of vendor-supplied analytical data represents a procurement risk factor that must be weighed against the compound's unique structural features. For comparison, the des-methyl analog (CAS 62821-89-0) is also available from Sigma-Aldrich with similar catalog treatment, but its broader commercial availability through multiple vendors may increase the likelihood of obtaining analytical documentation from alternative suppliers.

Quality assurance Analytical characterization Procurement risk AldrichCPR

Absence of Published Biological Activity Data for All Close Analogs: A Critical Gap for Target-Based Selection

A systematic search of the primary literature (PubMed, Google Scholar, and patent databases) reveals no published biological activity data, IC50 values, Ki determinations, or in vivo pharmacological profiling for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine (CAS 1007517-99-8), its des-methyl analog (CAS 62821-89-0), or its 4-yl regioisomer (CAS 936939-86-5). While vendor pages (EvitaChem, BenchChem) contain general statements such as 'DMPP is a pyrazole derivative that has been found to exhibit bioactivity and potency against various biological targets' , these claims are not supported by quantitative data or identifiable primary references. Similarly, Sigma-Aldrich classifies these compounds as 'early discovery' products and provides no pharmacological annotation . This stands in marked contrast to well-characterized pyrazole-based pharmacophores such as pyrazolo[1,5-a]pyrimidine kinase inhibitors, for which extensive SAR data exist [1].

Biological activity SAR Literature coverage Screening library

Molecular Flexibility and Hydrogen-Bonding Capacity: Structural Determinants of Target Engagement Profile

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine possesses 4 rotatable bonds, 1 hydrogen bond donor (secondary amine NH), and 3 hydrogen bond acceptors (pyrazole N atoms and amine N) . Its des-methyl comparator possesses 3 rotatable bonds, 1 HBD (primary amine NH2, counting as 1 donor), and 2 HBAs . While the absolute numbers are similar, the subtle difference in HBD count and geometry—secondary vs. primary amine—can alter hydrogen-bonding geometries in protein-ligand complexes. Additionally, the target compound's molecular weight of 167.25 places it within fragment-like chemical space (MW < 300), with a ligand efficiency metric [LE = 1.4 × (pIC50 or pKd) / heavy atom count] potentially favorable for fragment-based lead discovery if future activity data become available . The combination of 4 rotatable bonds and a flexible propyl linker provides conformational adaptability that may enhance binding to diverse protein pockets compared to more rigid pyrazole scaffolds.

Rotatable bonds Hydrogen bond donors/acceptors Ligand efficiency Fragment-based drug discovery

Validated Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine Based on Quantitative Evidence


Exploratory Structure-Activity Relationship (SAR) Studies Requiring Enhanced Lipophilicity

When a drug discovery program identifies a hit containing a 3,5-dimethylpyrazole scaffold but requires increased membrane permeability, the N-methylated target compound (LogP 1.50) offers a quantifiable lipophilicity advantage of approximately +1.1 log units over the des-methyl primary amine analog (XLogP3 0.4) . This property makes it a rational choice for SAR expansion aimed at improving cellular penetration or CNS exposure, provided that confirmatory LogD and PAMPA data are generated in-house.

Regioisomeric Probe for Pyrazole Attachment Point SAR

The target compound, with its N1 attachment of the propanamine chain, serves as a direct comparator to the C4-attached 4-yl regioisomer (CAS 936939-86-5) in probing how regioisomeric variation affects biological target engagement . The different physical forms (liquid vs. solid) and distinct LogP values necessitate careful documentation of handling protocols and assay conditions when using these compounds side-by-side in SAR arrays.

Fragment-Based and Diversity-Oriented Screening Library Design

With a molecular weight of 167.25, 4 rotatable bonds, and a balanced hydrogen-bonding profile (1 HBD, 3 HBA), this compound resides within fragment-like chemical space suitable for fragment-based drug discovery (FBDD) . The absence of published biological activity data positions it as an unbiased screening probe—the compound's value lies in its ability to reveal novel target interactions that more extensively characterized, biased pharmacophores might miss.

Synthetic Chemistry Building Block for N-Alkylated Pyrazole Derivatives

The secondary N-methylamine terminus provides a reactive handle for further derivatization via amide bond formation, reductive amination, or urea synthesis, distinguishing it from the primary amine des-methyl analog. The Hit2Lead catalog listing confirms its availability as a free base in liquid form with 95% purity, making it amenable to direct use in parallel synthesis workflows without salt-exchange steps .

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